Sodium 2,4,6-trihydroxybenzoate
Description
Sodium 2,4,6-trihydroxybenzoate is the sodium salt of 2,4,6-trihydroxybenzoic acid (C₇H₅NaO₅), a trihydroxylated benzoic acid derivative. It is structurally characterized by hydroxyl groups at the 2-, 4-, and 6-positions of the benzene ring and a carboxylic acid group at position 1, which is neutralized by sodium. This compound is involved in fungal catabolic pathways for gallate and related aromatic compounds and serves as an intermediate in quercetin degradation in some microorganisms . Its sodium salt form enhances solubility in aqueous environments, making it suitable for biochemical and pharmaceutical applications.
Properties
CAS No. |
5214-30-2 |
|---|---|
Molecular Formula |
C7H5NaO5 |
Molecular Weight |
192.1 g/mol |
IUPAC Name |
sodium;2,4,6-trihydroxybenzoate |
InChI |
InChI=1S/C7H6O5.Na/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);/q;+1/p-1 |
InChI Key |
JEBJUZXTDWZHGG-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[Na+] |
Other CAS No. |
5214-30-2 |
Synonyms |
2,4,6-trihydroxybenzoic acid sodium 2,4,6-trihydroxybenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2,4,6-Trihydroxybenzoate
Methyl 2,4,6-Trihydroxybenzoate
- Structure : Methyl ester derivative.
- Key Properties: Exhibits antioxidant, lipid-lowering, and anticancer activities .
2,4,6-Trihydroxybenzoic Acid (Free Acid Form)
- Structure : Parent compound lacking the sodium counterion.
- Key Properties: Lower solubility in water compared to its sodium salt. Acts as a competitive inhibitor of human MICAL-1 monooxygenase (MO) with a Ki of 0.1 mM, likely due to its three hydroxyl groups enhancing binding affinity .
- Applications : Used in enzymatic studies and as a precursor for ester derivatives .
Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate
Solubility and Stability
| Compound | Solubility | Stability Notes |
|---|---|---|
| Sodium 2,4,6-trihydroxybenzoate | High (aqueous) | Stable in neutral pH |
| Ethyl 2,4,6-trihydroxybenzoate | Low (organic solvents) | Sensitive to hydrolysis |
| 2,4,6-Trihydroxybenzoic acid | Moderate (aqueous) | Prone to oxidation |
Divergent Roles in Microbial Systems
- This compound :
Industrial and Pharmaceutical Relevance
- Sodium Salts vs. Esters : Sodium derivatives are preferred in aqueous formulations (e.g., drug delivery), while esters are used in lipid-soluble applications (e.g., topical antioxidants) .
- 3,4,5-Trihydroxybenzoate Derivatives : Differ in hydroxyl group positioning, leading to distinct bioactivities (e.g., gallic acid derivatives vs. 2,4,6-trihydroxybenzoates) .
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